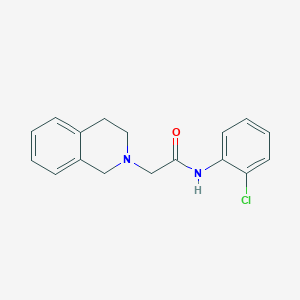

N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

Übersicht

Beschreibung

N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPCA is a synthetic compound that is structurally similar to the neurotransmitter dopamine and has been shown to interact with dopamine receptors in the brain. In

Wissenschaftliche Forschungsanwendungen

N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been studied extensively for its potential applications in scientific research. One area of research that has shown promise is the study of dopamine receptors in the brain. N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been shown to interact with dopamine receptors and may be useful in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

Wirkmechanismus

The mechanism of action of N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is not fully understood, but it is believed to interact with dopamine receptors in the brain. Specifically, N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been shown to act as a partial agonist at dopamine D2 receptors, which are involved in the regulation of movement, emotion, and motivation. By interacting with these receptors, N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide may modulate dopamine signaling in the brain and affect behavior and cognition.

Biochemical and Physiological Effects

Studies have shown that N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has a number of biochemical and physiological effects. For example, N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been shown to increase dopamine release in the striatum, a region of the brain involved in motor control and reward processing. N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has also been shown to increase locomotor activity in rodents, suggesting that it may have stimulant properties. However, the exact biochemical and physiological effects of N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide are still being studied.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide in lab experiments is its specificity for dopamine receptors. Because N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide interacts primarily with dopamine D2 receptors, it may be useful in studying the role of these receptors in various physiological and behavioral processes. However, one limitation of using N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is its potential for off-target effects. Because N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is a synthetic compound, it may interact with other receptors or proteins in the brain in ways that are not yet fully understood.

Zukünftige Richtungen

There are many potential future directions for research on N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. One area of research that has shown promise is the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide may be useful in the development of these drugs because of its ability to interact with dopamine receptors in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide and its potential for off-target effects. Finally, new synthesis methods for N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide may be developed to improve the efficiency and yield of the synthesis process.

Synthesemethoden

N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is synthesized through a multi-step process that involves the reaction of 2-chloroaniline with 3,4-dihydroisoquinoline in the presence of a catalyst. The resulting intermediate is then reacted with acetic anhydride to produce the final product, N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. The synthesis of N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is a complex process that requires careful control of reaction conditions and the use of specialized equipment.

Eigenschaften

IUPAC Name |

N-(2-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c18-15-7-3-4-8-16(15)19-17(21)12-20-10-9-13-5-1-2-6-14(13)11-20/h1-8H,9-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOYCZNQJDRAKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701324585 | |

| Record name | N-(2-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701324585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199631 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |

CAS RN |

848594-00-3 | |

| Record name | N-(2-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701324585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,4S*)-2-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6076269.png)

![2-hydroxyphenyl hydrogen {(4-ethoxyphenyl)[(4-methylphenyl)amino]methyl}phosphonate](/img/structure/B6076279.png)

![N-isopropyl-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6076286.png)

![N-(2-furylmethyl)-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]urea](/img/structure/B6076316.png)

![1-{2-hydroxy-3-[3-({[2-(trifluoromethyl)benzyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6076339.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B6076341.png)

![3-cyano-5-fluoro-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B6076347.png)

![3-(4-fluorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6076348.png)

![3-ethyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-indole-2-carboxamide](/img/structure/B6076357.png)

![potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate](/img/structure/B6076367.png)

![3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B6076374.png)